molecular formula C7H13NS B14289912 N-(Prop-2-en-1-yl)butanethioamide CAS No. 113093-46-2

N-(Prop-2-en-1-yl)butanethioamide

Katalognummer: B14289912
CAS-Nummer: 113093-46-2
Molekulargewicht: 143.25 g/mol
InChI-Schlüssel: HNSQVXNDVIVVFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Prop-2-en-1-yl)butanethioamide: is an organic compound characterized by the presence of a thioamide group attached to a butane chain with a prop-2-en-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)butanethioamide typically involves the reaction of butanethioamide with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(Prop-2-en-1-yl)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Prop-2-en-1-yl)butanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(Prop-2-en-1-yl)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The prop-2-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

    N-(Prop-2-en-1-yl)acetamide: Similar structure but with an acetamide group instead of a thioamide group.

    N-(Prop-2-en-1-yl)butanamide: Similar structure but with a butanamide group instead of a thioamide group.

Comparison: N-(Prop-2-en-1-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The thioamide group can engage in unique interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

113093-46-2

Molekularformel

C7H13NS

Molekulargewicht

143.25 g/mol

IUPAC-Name

N-prop-2-enylbutanethioamide

InChI

InChI=1S/C7H13NS/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI-Schlüssel

HNSQVXNDVIVVFM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=S)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.